molecular formula C9H7BrO2 B3029474 6-Bromoisochroman-4-one CAS No. 676134-68-2

6-Bromoisochroman-4-one

Cat. No. B3029474
CAS RN: 676134-68-2
M. Wt: 227.05
InChI Key: KOROTCDTJPLXMA-UHFFFAOYSA-N
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Description

6-Bromoisochroman-4-one is a brominated organic compound that is part of the chromanone family. Chromanones are oxygen-containing heterocycles that are structurally related to chromenes and are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the bromine atom in the 6-bromoisochroman-4-one molecule makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated chromanones can be achieved through various synthetic routes. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene has been reported, which highlights the efficiency of using byproducts from initial steps as catalysts in subsequent steps, leading to a process with low consumption and low pollution . Although this particular synthesis does not directly pertain to 6-bromoisochroman-4-one, it provides insight into the methodologies that can be adapted for the synthesis of related brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated chromanones can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was determined, revealing details about the molecular geometry and intermolecular interactions such as hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Brominated chromanones can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reactivity of such compounds can be significantly altered by the introduction of bromine atoms, as demonstrated in the study of brominated biindenylidenediones, where the substitution of hydrogen atoms by bromines affected the properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated chromanones can be influenced by the substituents present on the chromanone core. For instance, the introduction of bromine and other substituents can affect the photophysical properties, as seen in the photochromic and photomagnetic properties of brominated biindenylidenediones . Additionally, density functional theory (DFT) studies can provide theoretical insights into the electronic structure and reactivity of these compounds, as seen in the DFT analysis of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman .

Scientific Research Applications

  • Synthesis Methodology : 6-Bromoisochroman-4-one is involved in the synthesis of various organic compounds. For example, Khanapure and Biehl (1990) demonstrated its use in preparing 4-alkyl and 4-aryl derivatives of isochroman-3-ones, which are significant in organic synthesis (Khanapure & Biehl, 1990).

  • One-Pot Synthesis : Zhou et al. (2013) reported the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman, indicating the efficiency of using bromo derivatives in synthesis processes, highlighting the potential of 6-Bromoisochroman-4-one in such applications (Zhou et al., 2013).

  • Chemical Intermediates : Research by Stelt, Hofman, and Nauta (2010) on the synthesis of 1‐arylisochromans from 1-bromoisochroman suggests its utility in producing ortho‐substituted diphenylmethane derivatives, which are significant in various chemical processes (Stelt, Hofman, & Nauta, 2010).

  • Drug Discovery : Emami and Ghanbarimasir (2015) discussed the chroman-4-one scaffold, a structure related to 6-Bromoisochroman-4-one, highlighting its significance in drug discovery and as building blocks in organic synthesis (Emami & Ghanbarimasir, 2015).

  • Environmental Research : The work by Koch and Sures (2018) on 2,4,6-Tribromophenol, a compound related to brominated phenols like 6-Bromoisochroman-4-one, provides insights into environmental concentrations and toxicology, relevant for understanding the environmental impact of such compounds (Koch & Sures, 2018).

  • Photochromic Properties : Research by Nishida et al. (2016) on dibenzocyclooctatetraenes, which could involve bromo-substituted compounds like 6-Bromoisochroman-4-one, reveals insights into dual emission and mechanofluorochromism, indicating its potential in the development of photoresponsive materials (Nishida et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOROTCDTJPLXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670467
Record name 6-Bromo-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisochroman-4-one

CAS RN

676134-68-2
Record name 6-Bromo-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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